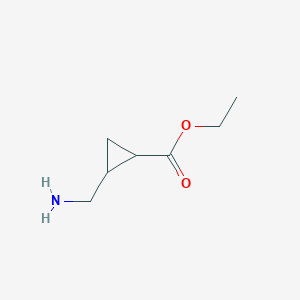

Ethyl 2-(aminomethyl)cyclopropanecarboxylate

Description

Ethyl 2-(aminomethyl)cyclopropanecarboxylate is a cyclopropane derivative featuring an aminomethyl group and an ethyl ester moiety. Cyclopropane rings are known for their strain-induced reactivity, and the aminomethyl group introduces nucleophilic and hydrogen-bonding capabilities, enabling interactions with biological targets or participation in further chemical transformations .

Properties

CAS No. |

1000512-53-7 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

ethyl 2-(aminomethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4,8H2,1H3 |

InChI Key |

SYDJIQQFQOUGPS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC1CN |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(aminomethyl)cyclopropanecarboxylate is a compound that belongs to the class of cyclopropane derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Cyclopropane Derivatives

Cyclopropane derivatives have been extensively studied for their biological properties, including antimicrobial, antiviral, antitumor, and neurochemical activities. The unique three-membered ring structure of cyclopropanes allows for various chemical modifications that can enhance their biological potency and selectivity against specific targets .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives can act as enzyme inhibitors by forming stable complexes with active sites. For instance, certain cyclopropylamines have been shown to inhibit monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism .

- Receptor Binding : Some studies indicate that derivatives like this compound may exhibit binding affinity for GABA receptors, which are crucial in mediating inhibitory neurotransmission in the brain .

- Electrophilic Reactions : The electrophilic nature of cyclopropanes allows them to participate in nucleophilic substitutions, leading to the formation of biologically active metabolites .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

GABA Receptor Binding Study :

A study evaluated the binding affinity of this compound at GABA receptors in rat brain membranes. The compound showed a competitive inhibition profile with an IC50 value of approximately 0.4 µM, indicating its potential as a neuropharmacological agent . -

Antimicrobial Efficacy :

In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent . -

Monoamine Oxidase Inhibition :

Research indicated that this compound acts as a selective inhibitor of MAO, which could have implications for treating mood disorders and neurodegenerative diseases .

Scientific Research Applications

Ethyl 2-(aminomethyl)cyclopropanecarboxylate and its derivatives exhibit a range of applications, particularly in pharmaceutical development and chemical synthesis. The compound's unique cyclopropane structure and functional groups contribute to its utility as a building block in organic chemistry and medicinal chemistry.

Pharmaceutical Development

- trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride: This derivative serves as an intermediate in synthesizing biologically active compounds. Its hydrochloride form enhances water solubility, making it more accessible for pharmaceutical applications.

- Nervous System Disorder Treatment: Derivatives of 1-aryl-2-aminomethyl-cyclopropane carboxamides show potential in treating central nervous system disorders . These compounds, developed at the Pierre Fabre Research Center, represent new therapeutic options .

- Building Block for β-Amino Acid Peptides: Spirocyclopropane rings, similar in structure, are introduced into azetidinone rings in penem and cephem systems. These structures are valuable as building blocks for β-amino acid peptides .

Chemical Synthesis

- Versatile Synthetic Intermediate: this compound is a versatile building block in organic synthesis due to its functional groups.

- Reactions: The compound undergoes various reactions, including:

- Ester hydrolysis to form carboxylic acids

- Amide formation with amines

- Reductive amination with carbonyl compounds

- Cyclopropane Derivatives: Derivatives of 1-aryl 2-aminomethyl cyclopropane carboxamides can be synthesized through the hydrolysis of amino esters, yielding amino acids that are then transformed into halides .

Research & Development

- Medicinal Chemistry: trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride has potential applications in medicinal chemistry. Its interaction profiles suggest it may interact with various biological targets, warranting further investigation into its pharmacodynamics and pharmacokinetics.

- Comparison with Similar Compounds: trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride is unique compared to similar compounds due to its combination of an aminomethyl group and an ethyl ester within the cyclopropane framework, enhancing its utility in medicinal chemistry. Analogs include:

- trans-2-(Aminomethyl)cyclopropanecarboxylic Acid (lacks ethyl ester functionality, more acidic character)

- Ethyl 2-Aminocyclopropanecarboxylate (similar structure but differs by lacking a hydrochloride form)

- trans-2-Hydroxycyclopropanecarboxylic Acid (contains a hydroxyl group instead of an amino group)

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 2-(Aminomethyl)cyclopropanecarboxylate and Analogs

Key Research Findings

- Halogen Substituents : Bromine and chlorine in analogs (e.g., ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate) increase polarizability and reactivity in Suzuki-Miyaura cross-couplings compared to fluorine or methyl groups .

- Steric Effects : Methyl-substituted derivatives (e.g., ethyl 2-methylcyclopropane-1-carboxylate) exhibit reduced enzymatic hydrolysis rates due to steric hindrance, enhancing metabolic stability .

- Biological Activity: Chlorophenyl and aminomethyl derivatives show promise in enzyme inhibition (e.g., antimicrobial targets) via interactions with active sites .

- Functional Group Versatility : Hydroxymethyl and vinyl groups enable post-synthetic modifications, expanding utility in drug discovery and polymer chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.